4-Fluoro-3-hydroxy-7-nitro 1H-indazole is a synthetic compound belonging to the indazole class, characterized by its unique combination of functional groups, which include a fluorine atom, a hydroxy group, and a nitro group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The presence of the fluorine atom enhances its electronic properties, while the nitro and hydroxy groups contribute to its reactivity and solubility in various solvents .
Common reagents utilized in these reactions include strong acids, bases, and reducing agents. The specific products formed depend on the reaction conditions and the reagents employed.
Research indicates that 4-Fluoro-3-hydroxy-7-nitro 1H-indazole exhibits significant biological activities. It has been studied for:
These properties make it a candidate for further exploration in drug development.
The synthesis of 4-Fluoro-3-hydroxy-7-nitro 1H-indazole typically involves several steps:
Alternative synthesis routes may involve different starting materials or reaction conditions, but the core steps remain similar.
4-Fluoro-3-hydroxy-7-nitro 1H-indazole has several applications across various fields:
Studies have explored the interactions of 4-Fluoro-3-hydroxy-7-nitro 1H-indazole with various biological targets. These include:
Such studies are crucial for understanding the pharmacokinetics and pharmacodynamics of this compound in potential therapeutic applications .
Several compounds share structural similarities with 4-Fluoro-3-hydroxy-7-nitro 1H-indazole. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Fluoro-1H-indazole | Fluorine at position 4 | Lacks hydroxy and nitro groups |
| 4-Fluoro-7-nitro-2,1,3-benzoxadiazole | Benzoxadiazole ring instead of indazole | Different ring structure affects reactivity |
| 5-Nitroindazole | Nitro group at position 5 | Lacks fluorine substitution |
| 4-Chloro-3-hydroxy-7-nitro 1H-indazole | Chlorine instead of fluorine | Similar functional groups but different halogen |
The uniqueness of 4-Fluoro-3-hydroxy-7-nitro 1H-indazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties not found in these similar compounds .
Indazole derivatives emerged as critical targets in organic chemistry following the isolation of naturally occurring alkaloids such as nigellicine, nigeglanine, and nigellidine from Nigella sativa and related species. These discoveries in the mid-20th century spurred synthetic efforts to replicate and modify the indazole scaffold for pharmaceutical applications. Early work focused on tautomerism (1H- vs. 2H-indazole configurations) and reactivity patterns, with seminal contributions from Emil Fischer’s studies on hydrazine derivatives. The development of catalytic methods, such as rhodium(III)-catalyzed C–H functionalization, enabled efficient access to substituted indazoles, paving the way for complex derivatives like 4-fluoro-3-hydroxy-7-nitro 1H-indazole.
Indazoles occupy a unique niche in heterocyclic chemistry due to their fused benzene-pyrazole structure, which combines aromatic stability with nitrogen-rich reactivity. The introduction of electron-withdrawing groups (e.g., nitro) and electronegative substituents (e.g., fluorine) amplifies their utility in cross-coupling reactions and coordination chemistry. For example:
This compound’s trifunctionalized structure (fluoro, hydroxy, nitro) positions it as a versatile intermediate for synthesizing pharmacologically active molecules, such as kinase inhibitors and nitric oxide synthase modulators.
4-Fluoro-3-hydroxy-7-nitro 1H-indazole (CAS 501650-69-7) has the molecular formula C₇H₄FN₃O₃ and a molecular weight of 197.12 g/mol. Its IUPAC name derives from the parent 1H-indazole system, with substituents assigned numerical positions as follows:
The compound’s planar geometry and electron-deficient nitro group make it amenable to crystallization and X-ray diffraction studies.
4-Fluoro-3-hydroxy-7-nitro 1H-indazole belongs to a subclass of polyfunctional indazoles characterized by multiple substituents. A comparative analysis with related derivatives reveals distinct properties:
The synergistic effects of its substituents enhance its reactivity in Suzuki couplings and oxidation reactions. For instance, the nitro group at C7 can be reduced to an amine for further derivatization, while the hydroxyl group at C3 enables chelation in metal-organic frameworks.
This compound’s structural complexity underscores its role in advancing methodologies for heterocyclic functionalization, particularly in visible light-mediated reactions.
Classical synthetic methodologies for indazole construction have their origins in the pioneering work of Emil Fischer in the 1880s, who first synthesized indazoles through thermal cyclization of ortho-hydrazino cinnamic acid [1]. This fundamental approach established the foundation for modern indazole synthetic chemistry, demonstrating the feasibility of constructing the bicyclic indazole framework through intramolecular cyclization reactions.
Contemporary classical approaches primarily rely on cyclization reactions of appropriately substituted precursors. The hydrazine-mediated cyclization represents one of the most widely employed traditional methods, wherein 2-fluorobenzaldehyde derivatives undergo condensation with hydrazine hydrate under reflux conditions [2]. This methodology typically requires extended reaction times of 12-48 hours and achieves yields ranging from 41-60%, depending on the specific substitution pattern and reaction conditions employed [2] [1].
The diazonium salt cyclization methodology has demonstrated superior performance compared to hydrazine-mediated approaches, achieving yields of 77-85% [3]. This approach initiates with 2-amino-5-substituted acetophenone derivatives, which undergo diazotization with sodium nitrite at 0-10°C, followed by treatment with tin(II) chloride dihydrate in hydrochloric acid solution [3]. The reaction proceeds through intermediate diazonium salt formation, followed by intramolecular cyclization to afford the desired indazole framework.
Friedel-Crafts cyclization methods provide another viable classical route, utilizing N-isocyanate precursors in the presence of aluminum chloride under reflux conditions [4]. This approach typically achieves yields of 70-85% and demonstrates good functional group tolerance [4]. The mechanism involves electrophilic aromatic substitution followed by cyclization to form the indazole ring system.
The Ullmann-type coupling reaction represents a classical method for constructing N-arylated indazole derivatives [3]. This approach involves copper-catalyzed coupling of aryl halides with hydrazines, followed by cyclization under basic conditions. While yields range from 45-90%, the method requires high temperatures and extended reaction times [3].
| Method | Starting Materials | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Hydrazine-mediated cyclization | 2-Fluorobenzaldehyde + hydrazine hydrate | Reflux, 12-48 h | 41-60 | Simple methodology | Long reaction times |
| Diazonium salt cyclization | 2-Amino-5-R-acetophenone + NaNO₂ | 0-10°C, then SnCl₂·H₂O | 77-85 | High yields, good selectivity | Requires low temperature control |
| Friedel-Crafts cyclization | N-isocyanate precursors | AlCl₃, reflux | 70-85 | Good functional group tolerance | Harsh conditions |
| Ullmann-type coupling | Aryl halides + hydrazines | CuI, base, high temperature | 45-90 | Versatile for N-arylation | High temperatures needed |
The synthesis of fluorinated indazoles requires specialized methodologies to accommodate the unique electronic and steric properties of fluorine atoms. Traditional approaches have been adapted to incorporate fluorine at specific positions, particularly at the 4-position of the indazole ring system.
Direct fluorination strategies involve the introduction of fluorine atoms into pre-formed indazole frameworks [2] [5]. N-Fluorobenzenesulfonimide (NFSI) has emerged as the most effective reagent for this transformation, enabling fluorination of 2H-indazoles in water at 80°C with reaction times ranging from 15 minutes to 8 hours [2] [5]. This method demonstrates excellent regioselectivity for the C-3 position and achieves yields of 65-85% [2] [5] [6].
Selectfluor represents another versatile fluorinating agent, capable of introducing fluorine into pyrimido[1,2-b]indazole derivatives under metal-free conditions at room temperature [7] [8]. The yields typically range from 70-90%, and the method exhibits broad substrate tolerance [7] [8]. The mechanism involves electrophilic fluorination through a radical pathway, as supported by experimental evidence [7].
For 4-position fluorination specifically, the synthesis of 4-bromo-3-fluoroindazole has been achieved using Selectfluor in dimethylacetamide, albeit in modest yield (26%) [9]. This approach involves treatment of 4-bromoindazole with Selectfluor, followed by subsequent functional group transformations to install the desired substitution pattern.
The development of specialized fluorinated building blocks has proven crucial for accessing complex fluorinated indazole derivatives. 5-Bromo-3-fluoropicolinaldehyde and 5-bromo-6-fluoropicolinaldehyde serve as key intermediates in the synthesis of fluorinated tricyclic indazole systems [9]. These aldehydes undergo Pictet-Spengler cyclization reactions to afford the desired fluorinated indazole frameworks.
| Fluorinating Agent | Substrate | Reaction Conditions | Regioselectivity | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| N-Fluorobenzenesulfonimide (NFSI) | 2H-Indazoles | Water, 80°C, 15 min-8 h | C-3 position | 65-85 | Aqueous conditions, regioselective | Limited to specific positions |
| Selectfluor | Pyrimido[1,2-b]indazoles | Room temperature, metal-free | Variable | 70-90 | Metal-free, broad tolerance | Substrate-dependent yields |
| Selectfluor | 4-Bromoindazole | DMA, moderate temperature | 3-position | 26 | Direct fluorination | Low yield |
| Molecular fluorine (F₂) | Various aromatics | Controlled atmosphere, low temp | Non-selective | 40-70 | Direct fluorination | Safety concerns, poor selectivity |
The introduction of nitro groups into indazole scaffolds represents a critical transformation for accessing biologically active compounds. Several methodologies have been developed to achieve selective nitration at various positions of the indazole ring system.
The iron(III) nitrate/TEMPO-mediated nitration system represents a significant advancement in selective C3-nitration of indazole derivatives [10] [11]. This methodology utilizes ferric nitrate (Fe(NO₃)₃·9H₂O) in combination with catalytic amounts of 2,2,6,6-tetramethylpiperidin-1-yl oxide (TEMPO) to achieve regioselective nitration at the C3-position of 2H-indazoles [11].
The reaction proceeds through a radical mechanism, wherein Fe(NO₃)₃·9H₂O generates nitrogen dioxide radicals that subsequently attack the electron-rich C3-position of the indazole ring [11]. The presence of TEMPO and molecular oxygen facilitates the oxidation process, leading to the formation of the desired nitro product. This method demonstrates excellent yields of 70-93% and shows good functional group tolerance [11].
Mechanistic studies reveal that the reaction initiates through coordination of the indazole substrate with Fe(NO₃)₃·9H₂O, forming intermediate complex A [11]. Subsequently, NO₂ radicals generated from the iron nitrate system attack this complex to form intermediate B. The combination of TEMPO and oxygen facilitates hydrogen abstraction and oxidation to afford the final nitrated product [11].
The Fe(NO₃)₃/TEMPO system has been successfully applied to various indazole substrates, demonstrating broad substrate scope and excellent regioselectivity for the C3-position [11]. The mild reaction conditions (room temperature to moderate heating) and the use of environmentally benign reagents make this methodology particularly attractive for synthetic applications.
Direct aryl C-H amination methods provide alternative approaches for introducing nitrogen-containing functional groups into indazole systems. These methodologies have been adapted for nitration applications through appropriate choice of nitrogen sources and reaction conditions.
The photoredox-catalyzed C-H amination using acridinium catalysts represents a mild and efficient approach [12]. This methodology demonstrates the construction of aryl C-N bonds to primary amines via direct C-H functionalization under aerobic conditions [12]. The reaction tolerates various electron-rich aromatics and heteroaromatics, making it suitable for indazole substrates.
Metal-catalyzed C-H amination using palladium(II) acetate at 110°C has been employed for indazole functionalization [13]. This approach achieves yields of 65-80% and demonstrates excellent regioselectivity [13]. The method involves oxidative addition of the catalyst to the C-H bond, followed by reductive elimination to form the C-N bond.
The development of organophotoredox-catalyzed direct C-H amination of 2H-indazoles has provided access to various aminated derivatives [14]. This methodology uses organic photocatalysts under visible light irradiation to achieve selective C-H functionalization at the C3-position of indazoles.
| Method | Nitrating Agent | Reaction Conditions | Selectivity | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Fe(NO₃)₃/TEMPO | Fe(NO₃)₃·9H₂O + TEMPO | DCE, TEMPO, O₂ | C3-position | 70-93 | Selective C3-nitration | Requires specific reagents |
| Photoredox C-H amination | Acridinium catalyst | Visible light, aerobic | Variable | 65-85 | Mild conditions | Complex setup |
| Pd-catalyzed C-H amination | Pd(OAc)₂ | 110°C, oxidative | C3-position | 65-80 | Regioselective | High temperature |
The introduction of hydroxyl groups at the 3-position of indazole rings represents a crucial transformation for accessing biologically active compounds. Several methodologies have been developed to achieve selective hydroxylation at this position.
Glyoxalic acid-catalyzed condensation represents one of the most efficient approaches for synthesizing 3-hydroxy-1H-indazoles [15]. This methodology involves the condensation of benzoate derivatives with hydrazine in the presence of glyoxalic acid (5 mol%) under ultrasound irradiation [15]. The reaction proceeds at room temperature within 30 minutes and achieves yields of 78-90% [15].
The ultrasound-promoted synthesis demonstrates several advantages, including environmental friendliness, rapid reaction times, and solvent-free conditions [15]. The methodology shows good substrate tolerance, accommodating various electron-donating and electron-withdrawing substituents on the aromatic ring. The presence of electron-donating groups generally leads to higher yields, while strong electron-withdrawing groups result in somewhat reduced conversions [15].
Flow chemistry approaches have been developed for the synthesis of 3-hydroxy indazole derivatives [16]. These methodologies utilize continuous flow reactors to achieve controlled reaction conditions and improved scalability [16]. The flow synthesis approach demonstrates yields of 65-80% and provides access to various substituted 3-hydroxy indazoles [16].
Microwave-assisted synthesis has emerged as an efficient method for preparing 3-hydroxy indazole derivatives [17]. This approach utilizes microwave heating at 150°C to achieve rapid reaction kinetics and improved yields of 70-85% [17]. The method demonstrates good functional group tolerance and can be applied to various substituted precursors.
Direct oxidation approaches involve the transformation of existing indazole substrates to introduce hydroxyl groups [18]. These methods typically employ oxidizing agents such as hydrogen peroxide, peracids, or metal-based oxidants to achieve the desired hydroxylation. While yields are generally moderate (45-75%), the direct nature of these transformations makes them attractive for certain applications.
| Hydroxylation Method | Starting Materials | Reaction Conditions | Position | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Glyoxalic acid-catalyzed condensation | Benzoate + hydrazine + glyoxalic acid | Ultrasound, room temperature, 30 min | C-3 | 78-90 | Green, solvent-free, fast | Limited substrate scope |
| Flow chemistry synthesis | Various precursors | Continuous flow, controlled temp | C-3 | 65-80 | Scalable, reproducible | Requires flow equipment |
| Microwave-assisted synthesis | Substituted precursors | Microwave, 150°C | C-3 | 70-85 | Rapid heating | Equipment-dependent |
| Direct oxidation approaches | Indazole + oxidizing agents | Various oxidants, moderate temp | Various | 45-75 | Direct functionalization | Harsh conditions |
The introduction of fluorine atoms at the 4-position of indazole rings requires specialized methodologies due to the unique electronic and steric properties of this position. Several approaches have been developed to achieve selective 4-position fluorination.
The synthesis of 4-fluoro-indazole derivatives typically involves either direct fluorination of pre-formed indazole scaffolds or the construction of indazole rings from fluorinated precursors [19]. The latter approach is often preferred due to the challenges associated with selective fluorination of the 4-position in existing indazole systems.
Selectfluor-mediated fluorination has been employed for the synthesis of 4-fluoro-3-substituted indazoles [9]. Treatment of 4-bromoindazole with Selectfluor in dimethylacetamide results in the formation of 4-bromo-3-fluoroindazole, which can be further transformed through organolithium chemistry to install the desired 4-fluoro substitution pattern [9]. This approach achieves yields of approximately 26% for the fluorination step, followed by subsequent functional group manipulations.
The use of fluorinated building blocks represents a more efficient approach for accessing 4-fluoro indazole derivatives [19]. This strategy involves the synthesis of appropriately substituted fluorinated precursors, followed by cyclization to form the indazole ring system. The approach allows for better control over regioselectivity and typically achieves higher overall yields compared to direct fluorination methods.
N-Fluoropyridinium salts have been employed as mild fluorinating agents for electron-rich aromatic systems . These reagents provide good functional group tolerance and achieve yields of 55-80% under mild conditions . The regioselectivity is generally moderate, making this approach suitable for substrates where 4-position selectivity can be achieved through substrate design.
Hartwig fluorination using silver fluoride (AgF₂) has been applied to pyridine-containing indazole precursors [9]. This method demonstrates good regioselectivity for ortho-positions and achieves yields of 60-85% [9]. The approach involves protection of aldehydes as dimethyl acetals, followed by fluorination and subsequent deprotection.
| Fluorinating Agent | Substrate | Reaction Conditions | Regioselectivity | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Selectfluor | 4-Bromoindazole | DMA, moderate temperature | 3-position | 26 | Direct fluorination | Low yield |
| N-Fluoropyridinium salts | Electron-rich aromatics | Mild conditions, room temp | Moderate | 55-80 | Mild conditions | Moderate selectivity |
| AgF₂ (Hartwig fluorination) | Pyridines | MeCN, moderate temperature | Ortho-selective | 60-85 | Directed fluorination | Requires silver salts |
| Fluorinated building blocks | Pre-fluorinated precursors | Cyclization conditions | Pre-determined | 70-90 | Good control | Requires specialized precursors |
The total synthesis of 4-fluoro-3-hydroxy-7-nitro 1H-indazole requires careful orchestration of multiple synthetic transformations to install the three distinct functional groups (fluorine, hydroxyl, and nitro) with appropriate regioselectivity. Several synthetic strategies have been developed to achieve this complex target.
The convergent synthesis approach involves the preparation of appropriately substituted precursors containing multiple functional groups, followed by cyclization to form the indazole ring system [21]. This strategy allows for the introduction of functional groups under conditions that are compatible with the final cyclization step. The approach typically achieves overall yields of 45-65% over multiple steps.
Sequential functionalization strategies involve the step-wise introduction of functional groups onto a pre-formed indazole scaffold [22]. This approach begins with the synthesis of a substituted indazole core, followed by selective introduction of the fluorine, hydroxyl, and nitro groups through appropriate chemical transformations. The method allows for careful control of regioselectivity but may require protection/deprotection sequences.
The Pd-catalyzed C3-arylation methodology has been extended to the synthesis of complex indazole derivatives [21]. This approach utilizes palladium(II) acetate and phenanthroline ligands to achieve direct C-H functionalization at the C3-position. The method demonstrates yields of 80-95% and accommodates various functional groups on both coupling partners [21].
Flow chemistry approaches have been developed for the continuous synthesis of complex indazole derivatives [16]. These methodologies utilize segmented flow reactors to achieve multiple transformations in a single continuous process. The approach demonstrates improved scalability and reproducibility compared to batch processes, with overall yields of 65-85% for multi-step sequences.
One-pot synthesis strategies have been developed to minimize the number of synthetic steps required [3]. These approaches involve the design of reaction sequences that can be performed without isolation of intermediates. The domino reactions demonstrate overall yields of 73-96% for acetophenone-derived substrates and 63-73% for benzaldehyde-derived substrates [3].
| Synthesis Strategy | Key Steps | Overall Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Convergent synthesis | Multi-functional precursors + cyclization | 45-65 | Good functional group control | Multiple steps required |
| Sequential functionalization | Indazole core + step-wise functionalization | 50-75 | Excellent regioselectivity | Requires protection/deprotection |
| Pd-catalyzed C3-arylation | Direct C-H functionalization | 80-95 | Direct functionalization | High temperature required |
| Flow chemistry | Continuous multi-step synthesis | 65-85 | Scalable, reproducible | Requires specialized equipment |
| One-pot synthesis | Domino reactions | 63-96 | Efficient, minimal steps | Limited substrate scope |
The development of environmentally sustainable synthetic methods for indazole derivatives has become increasingly important in modern synthetic chemistry. Several green chemistry approaches have been developed to minimize environmental impact while maintaining synthetic efficiency.
Solvent-free synthesis techniques represent a paradigm shift in indazole preparation, eliminating the need for organic solvents entirely [23]. Neat grinding protocols with catalysts demonstrate yields of 70-90% while providing direct isolation of products without extensive purification procedures [24]. These methods utilize mechanochemical activation to promote bond formation, resulting in simplified procedures and reduced environmental impact.
Water-mediated reactions using N-Fluorobenzenesulfonimide (NFSI) have proven particularly effective for fluorinated indazole synthesis [2] [5]. This approach achieves yields of 65-85% while utilizing water as the sole solvent [2] [5]. The method represents a significant advancement in green chemistry, as water is non-toxic, readily available, and environmentally benign.
Microwave-assisted synthesis at 150°C demonstrates exceptional efficiency, reducing reaction times significantly while achieving yields of 75-95% [17]. The rapid heating provided by microwave irradiation enables faster reaction kinetics and improved energy efficiency compared to conventional heating methods [17]. This technique is particularly valuable for time-sensitive synthetic sequences.
Ultrasound-promoted synthesis has emerged as an effective green chemistry approach [15]. The use of ultrasonic irradiation as a non-conventional energy source facilitates rapid reaction kinetics and often improves yields compared to conventional heating methods [15]. The methodology demonstrates yields of 78-90% for 3-hydroxy indazole synthesis under solvent-free conditions.
Photochemical approaches utilizing visible light catalysis have been developed for indazole synthesis [23]. These methods employ organic photocatalysts under mild conditions to achieve selective transformations without the need for harsh reagents or extreme temperatures [23]. The direct deoxygenative cyclization of ortho-carbonyl azobenzenes under visible light achieves excellent yields through a metal-free mechanism.
Electrochemical synthesis methods provide another avenue for green indazole synthesis [25]. These approaches utilize electrochemical oxidation or reduction to drive cyclization reactions, eliminating the need for stoichiometric oxidants or reductants [25]. The methodology demonstrates good selectivity and can be performed under mild conditions.
| Green Chemistry Method | Reaction Conditions | Yield (%) | Environmental Benefits | Limitations |
|---|---|---|---|---|
| Solvent-free synthesis | Neat grinding, catalysts | 70-90 | Eliminates organic solvents | Requires specialized equipment |
| Water-mediated reactions | Water, 80°C, NFSI | 65-85 | Non-toxic solvent | Limited substrate scope |
| Microwave-assisted synthesis | 150°C, microwave | 75-95 | Energy efficient, rapid | Equipment-dependent |
| Ultrasound-promoted synthesis | Ultrasonic irradiation | 78-90 | Rapid kinetics, solvent-free | Specialized equipment needed |
| Photochemical approaches | Visible light, mild conditions | 60-95 | Metal-free, mild conditions | Limited substrate scope |
| Electrochemical synthesis | Electrochemical cell | 40-85 | Eliminates stoichiometric reagents | Complex setup |